molecular formula C17H15N3O2S B5752600 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No.: B5752600
M. Wt: 325.4 g/mol
InChI Key: MBGYUEQOJTXEPF-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.08849790 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-4-3-5-13(10-11)15(21)18-17-20-19-16(23-17)12-6-8-14(22-2)9-7-12/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGYUEQOJTXEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action, supported by relevant case studies and research findings.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antitumor effects . Research indicates that it exhibits significant cytotoxicity against various cancer cell lines.

Antitumor Activity

  • In Vitro Studies :
    • The compound has been evaluated against multiple cancer cell lines, including leukemia, breast cancer (MDA-MB-468), and colon cancer. The National Cancer Institute's Developmental Therapeutics Program reported that derivatives of similar thiadiazole compounds showed promising antineoplastic activity across 60 different cancer cell lines .
    • In a study involving 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives (structurally related to the target compound), significant cytotoxic effects were observed with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanisms of Action :
    • The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression. Thiadiazole derivatives are known to interact with cellular signaling pathways that regulate apoptosis and proliferation, making them potential candidates for targeted cancer therapies .

Research Findings and Case Studies

Study ReferenceCompound TestedCell LinesKey Findings
Thiadiazole Derivatives60 Cancer Cell LinesSignificant antitumor activity; effective against leukemia and solid tumors.
Related Thiadiazole CompoundsMDA-MB-231 (Breast Cancer)High antiproliferative activity under hypoxic conditions; IC50 lower than standard drugs like doxorubicin.

Case Study: MDA-MB-468 Breast Cancer Cells

In a specific case study involving MDA-MB-468 breast cancer cells, the compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics. This suggests that it may offer a more effective treatment option with potentially fewer side effects .

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